2,3-Dimethylbutan-1-ol (CAS 19550-30-2) is a branched primary aliphatic alcohol (C6H14O) characterized by its vicinal methyl groups at the C2 and C3 positions. With a molecular weight of 102.17 g/mol, a boiling point of approximately 144.5 °C, and a density of 0.82–0.83 g/cm³, it serves as a critical specialty intermediate in industrial and fine chemical synthesis [1]. Unlike commodity linear alcohols, this compound possesses two contiguous chiral centers, making its enantiopure forms—such as (2R)- or (2S)-2,3-dimethylbutan-1-ol—highly utilized as chiral building blocks for complex molecule synthesis . In procurement, it is prioritized not only as a chiral synthon but also as a specialized chain terminator in advanced polymer formulations, a high-octane oxygenated fuel blendstock, and a structurally precise precursor for flavor and fragrance derivatives[2].
Substituting 2,3-dimethylbutan-1-ol with generic linear alternatives like 1-hexanol or different branched isomers fundamentally compromises application-specific performance [1]. In polymer chemistry, the specific steric hindrance of the 2,3-dimethyl substitution alters the free volume and packing density of polyurethane networks, whereas linear alcohols fail to provide the same targeted reduction in compression set values (DVR) [2]. In asymmetric synthesis, the precise stereocenters at C2 and C3 are non-negotiable for constructing the side chains of specific phytosterols; achiral or differently branched isomers cannot serve as drop-in chiral synthons . Furthermore, in fuel and solvent applications, the vicinal branching significantly elevates the Research Octane Number (RON) and alters the boiling point profile compared to straight-chain hexanols, making generic substitution unviable for high-compression formulations[1].
In the formulation of flexible polyurethane foams, the use of monohydroxy compounds as chain terminators dictates the final mechanical resilience of the polymer network. Formulations utilizing 2,3-dimethylbutan-1-ol alongside aliphatic oligomeric polyisocyanates achieve targeted low compression set values (DVR), frequently falling between 0.1% and 2.0% [1]. In contrast, baseline foams lacking these specific sterically hindered branched alcohols, or those using standard linear terminators, exhibit higher DVRs (>3.5%), indicating poorer mechanical recovery after compression[1]. The vicinal methyl groups disrupt dense hydrogen bonding in the hard segments, optimizing the foam's elasticity.
| Evidence Dimension | Compression Set Value (DVR) |
| Target Compound Data | 0.1% to 2.0% DVR (optimized formulations) |
| Comparator Or Baseline | Standard unmodified or linear-alcohol terminated foams (>3.5% DVR) |
| Quantified Difference | Reduces compression set value by over 1.5 absolute percentage points compared to standard baselines. |
| Conditions | DIN EN ISO 3386-1 standard compression testing for flexible PU foams |
Buyers formulating high-end automotive seating or mattresses must procure this specific branched alcohol to guarantee long-term mechanical resilience and shape retention.
The synthesis of complex phytosterols requires exact stereocontrol over the aliphatic side chains. Enantiopure (2S)- or (2R)-2,3-dimethylbutan-1-ol provides the exact pre-configured C2 and C3 stereocenters necessary for constructing these specific steroidal frameworks. A generic linear comparator like 1-hexanol lacks chiral centers entirely, yielding 0% enantiomeric excess and requiring extensive, low-yield asymmetric induction steps to achieve the same structural motif [1]. The availability of 2,3-dimethylbutan-1-ol as a resolved chiral pool reagent bypasses these complex catalytic requirements.
| Evidence Dimension | Chiral center availability for direct coupling |
| Target Compound Data | 2 contiguous chiral centers (C2, C3) enabling direct stereospecific side-chain synthesis |
| Comparator Or Baseline | 1-hexanol (0 chiral centers) |
| Quantified Difference | Provides 2 contiguous chiral centers (C2, C3), eliminating the need for asymmetric induction steps required by achiral baselines. |
| Conditions | Precursor selection for total synthesis of phytosterols (e.g., campesterol derivatives) |
Procurement of the enantiopure form directly reduces the number of synthetic steps and increases overall yield in pharmaceutical and agrochemical manufacturing.
For advanced spark-ignition engine fuels, the molecular structure of the oxygenated blendstock directly impacts anti-knock resistance. 2,3-Dimethylbutan-1-ol, due to its highly branched aliphatic chain, exhibits a high Research Octane Number (RON) exceeding the 98 RON threshold required for premium gasoline alternatives[1]. In direct contrast, the linear isomer 1-hexanol possesses a significantly lower RON, making it highly susceptible to engine knock under high compression ratios [1]. Furthermore, the branched structure maintains a kinematic viscosity below the 5 mm²/s limit, ensuring proper droplet formation during fuel injection.
| Evidence Dimension | Research Octane Number (RON) suitability |
| Target Compound Data | High anti-knock resistance (RON > 98 threshold met) |
| Comparator Or Baseline | 1-hexanol (Low RON, fails premium anti-knock criteria) |
| Quantified Difference | Meets the >98 RON threshold for high-compression anti-knock applications, whereas linear hexanols fail. |
| Conditions | Screening for mono-alcohol fuel blend components in spark ignition engines (up to 15% blend) |
Energy sector buyers require this specific branching profile to formulate high-efficiency, high-compression oxygenated fuels without inducing engine knock.
In flavor and fragrance chemistry, the exact position of methyl branching dictates the olfactory profile. 2,3-Dimethylbutan-1-ol is characterized by specific camphoraceous and fruity notes, which are directly tied to its steric bulk and volatility (boiling point 144.5 °C)[1]. When compared to its isomer 3,3-dimethyl-1-butanol (boiling point 143 °C), the shift of the methyl group from the C2 to the C3 position alters the receptor binding affinity, changing the perceived odor intensity and quality [2]. Linear 1-hexanol, conversely, presents harsh, fatty, and green notes, completely lacking the target camphoraceous profile.
| Evidence Dimension | Olfactory note classification |
| Target Compound Data | Camphoraceous / fruity notes |
| Comparator Or Baseline | 1-hexanol (Fatty / green notes) |
| Quantified Difference | Shifts the primary olfactory descriptor from fatty/green to camphoraceous/fruity due to vicinal methyl branching. |
| Conditions | Structure-odor relationship (SOR) profiling using neural network estimation and human olfactory panels |
Fragrance formulators must select this exact isomer to achieve specific camphoraceous top notes that cannot be replicated by linear or differently branched hexanols.
Directly following from its precise vicinal stereocenters, enantiopure (2R)- or (2S)-2,3-dimethylbutan-1-ol is a precise structural match for synthesizing the aliphatic side chains of complex phytosterols and related bioactive steroids. It allows pharmaceutical manufacturers to bypass complex asymmetric induction steps, ensuring high enantiomeric excess in the final active pharmaceutical ingredients .
Based on its ability to lower compression set values (DVR), this compound is highly recommended as a monohydroxy chain terminator in the production of flexible polyurethane foams based on aliphatic oligomeric polyisocyanates. It is specifically suited for automotive seating, mattresses, and vibration-dampening materials where long-term mechanical recovery is critical[1].
Leveraging its highly branched structure and resulting high Research Octane Number (RON > 98), 2,3-dimethylbutan-1-ol serves as a high-RON oxygenated blendstock for spark-ignition engines. It is the right choice for advanced fuel formulators aiming to increase compression ratios and engine efficiency while maintaining optimal kinematic viscosity for fuel injection systems [2].
Due to its specific structure-odor relationship, this isomer is utilized in the fragrance industry to impart distinct camphoraceous and fruity notes. It is a specific intermediate when formulators need precise olfactory profiles that cannot be achieved with the harsh, fatty notes of linear hexanols or the altered intensities of other branched isomers [3].